Approximately 470-Fold Greater α-L-Fucosidase Potency Compared to Deoxymannojirimycin
DFJ demonstrates a Ki of 1 × 10⁻⁸ M (10 nM) against human liver α-L-fucosidase, whereas deoxymannojirimycin (DMJ), the closest naturally occurring iminosugar comparator, exhibits a Ki of 4.7 × 10⁻⁶ M (4.7 µM) against bovine epididymis α-L-fucosidase [1][2]. This represents an approximately 470-fold difference in binding affinity, establishing DFJ as the far more potent fucosidase inhibitor. Although DMJ can inhibit α-L-fucosidase, it is structurally better characterized as an α-mannosidase inhibitor, and its weak fucosidase activity is rationalized by viewing it as a β-L-homofuconojirimycin analogue lacking the C-5 methyl group [3].
| Evidence Dimension | Inhibitory constant (Ki) for α-L-fucosidase |
|---|---|
| Target Compound Data | Ki = 10 nM (human liver α-L-fucosidase) |
| Comparator Or Baseline | Deoxymannojirimycin (DMJ): Ki = 4.7 µM (bovine epididymis α-L-fucosidase) |
| Quantified Difference | Approximately 470-fold greater potency for DFJ |
| Conditions | Winchester et al. 1990 used human liver α-L-fucosidase at pH 5.0 with p-nitrophenyl α-L-fucopyranoside substrate; Table 3 from Esposito et al. 2022 reports DMJ Ki against bovine epididymis enzyme |
Why This Matters
For experiments requiring complete and sustained fucosidase inhibition at low compound concentrations, DFJ's 470-fold potency advantage minimizes off-target effects and reduces vehicle-related experimental artifacts compared to DMJ.
- [1] Winchester B, Barker C, Baines S, Jacob GS, Namgoong SK, Fleet G. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. Biochem J. 1990;265(1):277-282. doi:10.1042/bj2650277 View Source
- [2] Esposito A, D'Alonzo D, Guaragna A, Palumbo G. Table 3: Fucosidase inhibitors—characteristics, Ki/IC50 values, and structural formulas. Cells. 2022;11(17):2690 [PMC9414016]. doi:10.3390/cells11172690 View Source
- [3] Winchester B, Barker C, Baines S, Jacob GS, Namgoong SK, Fleet G. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. Biochem J. 1990;265(1):277-282. See abstract for DMJ structure-activity rationale. View Source
